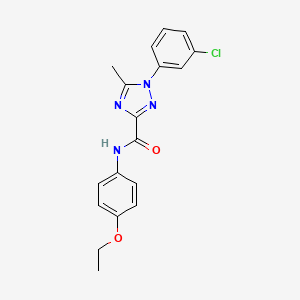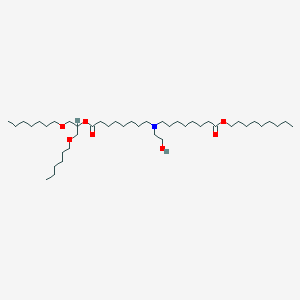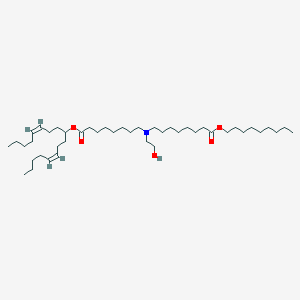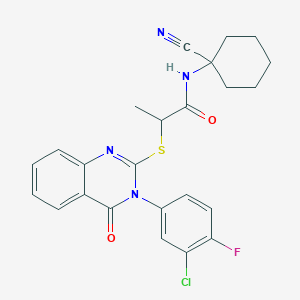![molecular formula C23H28N4O4 B13365293 2-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1(2H)-phthalazinone](/img/structure/B13365293.png)
2-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1(2H)-phthalazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1(2H)-phthalazinone is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core linked to a piperazine ring, which is further substituted with a trimethoxybenzyl group. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1(2H)-phthalazinone typically involves multiple steps. One common method starts with the preparation of 2,3,4-trimethoxybenzaldehyde, which is then reacted with piperazine to form 1-(2,3,4-trimethoxybenzyl)piperazine . This intermediate is then subjected to further reactions to introduce the phthalazinone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
2-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1(2H)-phthalazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
2-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1(2H)-phthalazinone has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Research in biology focuses on the compound’s interactions with biological systems and its potential as a biochemical tool.
Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound may have applications in the development of new materials and industrial processes.
作用机制
The mechanism of action of 2-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1(2H)-phthalazinone involves its interaction with specific molecular targets. The trimethoxybenzyl group may play a role in binding to target proteins or enzymes, while the piperazine and phthalazinone moieties contribute to the overall activity of the compound. The exact pathways and molecular targets involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
1-(2,3,4-trimethoxybenzyl)piperazine: A related compound with similar structural features but lacking the phthalazinone moiety.
2,3,4-trimethoxybenzaldehyde: A precursor in the synthesis of the target compound, with distinct chemical properties.
Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate: Another related compound with a different functional group attached to the piperazine ring.
Uniqueness
The uniqueness of 2-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1(2H)-phthalazinone lies in its combined structural features, which confer specific chemical and biological properties
属性
分子式 |
C23H28N4O4 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC 名称 |
2-[[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methyl]phthalazin-1-one |
InChI |
InChI=1S/C23H28N4O4/c1-29-20-9-8-18(21(30-2)22(20)31-3)15-25-10-12-26(13-11-25)16-27-23(28)19-7-5-4-6-17(19)14-24-27/h4-9,14H,10-13,15-16H2,1-3H3 |
InChI 键 |
MVGDNJWRVSJIQX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CN3C(=O)C4=CC=CC=C4C=N3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(1-Adamantyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365215.png)
![6-(1-Methyl-2-phenylvinyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365217.png)
![(3S,4R)-4-[(3-phenylpropyl)amino]oxolan-3-ol](/img/structure/B13365219.png)


![7-benzyl-2-[(2-chlorobenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13365263.png)
![3-(1-Methyl-3-piperidinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365267.png)

![6-(2,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365280.png)
![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13365284.png)
![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B13365286.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365290.png)


